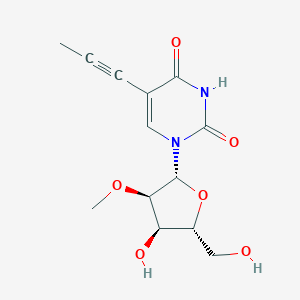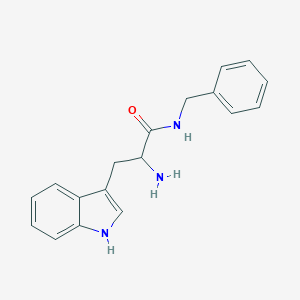![molecular formula C8H15NO2 B067586 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 169867-96-3](/img/structure/B67586.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone, which is an important intermediate in the synthesis of various pharmaceuticals. Tropinone is a colorless crystalline solid that has a melting point of 63-65°C. This compound has attracted significant attention from scientists due to its unique chemical structure and its potential applications in various fields.
Mecanismo De Acción
Tropinone acts as a competitive inhibitor of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor, thereby preventing the activation of the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions, including digestion, heart rate, and respiratory rate.
Biochemical and physiological effects:
Tropinone has a wide range of biochemical and physiological effects. It has been shown to have anticholinergic, antispasmodic, and mydriatic effects. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and wakefulness. Tropinone has been used in the treatment of various medical conditions, including Parkinson's disease, asthma, and irritable bowel syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropinone has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other reagents. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, tropinone has several limitations. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of tropinone. One potential area of research is the synthesis of new derivatives of tropinone with improved pharmacological properties. Another area of research is the development of new methods for the synthesis of tropinone and its derivatives. Additionally, the use of tropinone in the treatment of various medical conditions continues to be an active area of research. Finally, the study of the biochemical and physiological effects of tropinone and its derivatives could lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
Tropinone can be synthesized by several methods, including the Robinson annulation, the Bischler-Napieralski reaction, and the Mannich reaction. The Robinson annulation is the most widely used method for the synthesis of tropinone. This method involves the condensation of acetone with cyclohexanone in the presence of a strong base, such as sodium ethoxide, followed by cyclization of the resulting intermediate to form tropinone.
Aplicaciones Científicas De Investigación
Tropinone has been extensively studied for its potential applications in the pharmaceutical industry. It is an important intermediate in the synthesis of various drugs, including atropine, scopolamine, and cocaine. Atropine and scopolamine are widely used as anticholinergic drugs, while cocaine is a central nervous system stimulant. Tropinone is also used in the synthesis of various other compounds, including insecticides, herbicides, and fungicides.
Propiedades
Número CAS |
169867-96-3 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
Clave InChI |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
SMILES isomérico |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
SMILES canónico |
CC(C)C1OCC2C(N2)CO1 |
Sinónimos |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)




